5-Bromochroman-3-carboxylic acid
Description
5-Bromochroman-3-carboxylic acid (CAS: 885270-72-4) is a brominated derivative of chroman-3-carboxylic acid, featuring a saturated benzopyran (chroman) core with a bromine substituent at the 5-position and a carboxylic acid group at the 3-position. The chroman scaffold is a bicyclic structure comprising a benzene ring fused to a partially saturated pyran ring.
Properties
CAS No. |
885270-72-4 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
QNWFRNVPPKGIBY-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C(=CC=C2)Br)C(=O)O |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Halogenated Chroman Derivatives
5-Fluorochroman-3-carboxylic Acid
- Molecular Formula : C₁₀H₉FO₃
- Molecular Weight : 208.18 g/mol
- Key Differences :
6-Chlorochroman-3-carboxylic Acid
Functional Group Analogues: Chromene and Heterocyclic Derivatives
5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
- Molecular Formula : C₁₀H₅BrO₄
- Molecular Weight : 269.05 g/mol
- Key Differences :
5-Bromothiophene-3-carboxylic Acid
- Molecular Formula : C₅H₃BrO₂S
- Molecular Weight : 223.04 g/mol
- Key Differences :
5-Bromo-4-azaindole-3-carboxylic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 5-Bromochroman-3-carboxylic acid | C₁₀H₉BrO₃ | 269.09 | Chroman | Br (C5), COOH (C3) | High lipophilicity, stable under storage |
| 5-Fluorochroman-3-carboxylic acid | C₁₀H₉FO₃ | 208.18 | Chroman | F (C5), COOH (C3) | Enhanced metabolic stability |
| 5-Bromo-2-oxo-2H-chromene-3-carboxylic acid | C₁₀H₅BrO₄ | 269.05 | Chromene (unsaturated) | Br (C5), COOH (C3), ketone (C2) | UV-active, reactive toward nucleophiles |
| 5-Bromothiophene-3-carboxylic acid | C₅H₃BrO₂S | 223.04 | Thiophene | Br (C5), COOH (C3) | High solubility, sulfur-mediated reactivity |
| 5-Bromo-4-azaindole-3-carboxylic acid | C₈H₅BrN₂O₂ | 257.05 | Azaindole | Br (C5), COOH (C3) | Nitrogen-rich, metal-coordination capacity |
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